molecular formula C8H12O4 B12971434 Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate

Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate

Katalognummer: B12971434
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: YBRXZUCWNYTTGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group at the 5-position and an ethyl acetate group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate typically involves the esterification of 5-oxotetrahydrofuran-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 5-oxotetrahydrofuran-2-carboxylic acid and ethanol.

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Amines or other nucleophiles in the presence of a base.

Major Products Formed

    Hydrolysis: 5-oxotetrahydrofuran-2-carboxylic acid and ethanol.

    Reduction: Ethyl 2-(5-hydroxytetrahydrofuran-2-yl)acetate.

    Substitution: Amides or other substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as hydrolysis, reduction, or substitution. In biological systems, its mechanism of action may involve interaction with specific enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(5-oxotetrahydrofuran-2-yl)acetate can be compared with other similar esters, such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the tetrahydrofuran ring and the ketone group. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other esters may not fulfill.

List of Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various industrial applications.

    Methyl butyrate: Known for its fruity odor and used in flavoring agents.

    Ethyl propionate: Used in the production of perfumes and as a solvent.

Eigenschaften

Molekularformel

C8H12O4

Molekulargewicht

172.18 g/mol

IUPAC-Name

ethyl 2-(5-oxooxolan-2-yl)acetate

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)5-6-3-4-7(9)12-6/h6H,2-5H2,1H3

InChI-Schlüssel

YBRXZUCWNYTTGZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1CCC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.